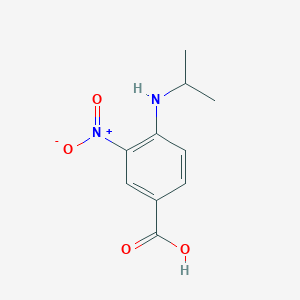

4-(Isopropylamino)-3-nitrobenzoic acid

Descripción

Diverse Synthetic Routes to 4-(Isopropylamino)-3-nitrobenzoic Acid

Nucleophilic Aromatic Substitution Approaches from Halogenated Benzoic Acid Derivatives

A prevalent and well-documented method for synthesizing 4-(isopropylamino)-3-nitrobenzoic acid involves the nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comnih.gov This approach typically starts with a halogenated benzoic acid derivative, most commonly 4-chloro-3-nitrobenzoic acid. google.comguidechem.com The core of this strategy is the displacement of the halogen atom by isopropylamine (B41738).

The reaction mechanism is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comnih.gov In a typical procedure, 4-chloro-3-nitrobenzoic acid is reacted with isopropylamine in a suitable solvent. The reaction is often carried out under basic conditions to neutralize the hydrogen halide formed as a byproduct. For instance, the reaction of methyl 4-chloro-3-nitrobenzoate with isopropylamine in the presence of a base like triethylamine (B128534) in a solvent such as 1,4-dioxane (B91453) at elevated temperatures (e.g., 80°C) yields the corresponding methyl ester of the target compound. Subsequent hydrolysis of the ester group then provides 4-(isopropylamino)-3-nitrobenzoic acid.

Key Parameters for Nucleophilic Aromatic Substitution:

| Parameter | Optimal Condition | Impact on Reaction |

| Starting Material | 4-chloro-3-nitrobenzoic acid or its ester | The chloro group is a good leaving group in SNAr reactions. |

| Nucleophile | Isopropylamine | Provides the desired isopropylamino group. |

| Solvent | 1,4-Dioxane, Tetrahydrofuran | Aprotic polar solvents can stabilize the intermediate complex. nih.gov |

| Base | Triethylamine | Neutralizes the HCl byproduct, driving the reaction forward. |

| Temperature | 80°C | Provides sufficient activation energy for the substitution. |

This method offers a direct and efficient route to the desired product, with the regiochemistry being controlled by the placement of the halogen and nitro groups on the starting benzoic acid derivative.

Regioselective Nitration and Subsequent Amidation Strategies

An alternative synthetic strategy involves the initial regioselective nitration of a suitable benzoic acid precursor, followed by the introduction of the isopropylamino group. This approach hinges on controlling the position of nitration on the aromatic ring.

One common starting material for this route is 4-aminobenzoic acid or its derivatives. scirp.orgmdpi.comnih.gov However, the direct nitration of 4-aminobenzoic acid can be complex due to the activating and directing effects of the amino group, which can lead to a mixture of products or oxidation. Therefore, protection of the amino group or the use of a precursor where the amino group is introduced later is often necessary.

A more direct approach starts with 4-chlorobenzoic acid. guidechem.com This compound can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzoic acid. guidechem.com The directing effects of the chloro and carboxylic acid groups favor the introduction of the nitro group at the 3-position. Following the nitration, the chloro group is then displaced by isopropylamine via a nucleophilic aromatic substitution reaction, as described in the previous section.

Another variation involves the nitration of 4-hydroxybenzoic acid to give 4-hydroxy-3-nitrobenzoic acid. google.com The hydroxyl group can then be converted to a better leaving group, such as a tosylate, before reaction with isopropylamine.

The key challenge in this strategy is achieving high regioselectivity during the nitration step to avoid the formation of unwanted isomers. acs.orggoogle.com

Exploration of Precursors and Starting Materials in Synthesis

Common Precursors and Starting Materials:

| Precursor/Starting Material | Subsequent Transformations | Reference |

| 4-Chlorobenzoic acid | Nitration followed by nucleophilic substitution with isopropylamine. | guidechem.com |

| 4-Hydroxybenzoic acid | Nitration, conversion of the hydroxyl group to a leaving group, and then nucleophilic substitution. | google.com |

| 4-Aminobenzoic acid | Protection of the amino group, nitration, deprotection, and then N-alkylation with an isopropyl group. | scirp.org |

| 4-Bromo-3-nitrobenzoic acid | Nucleophilic substitution with isopropylamine. | quora.comquora.com |

The choice among these precursors often depends on commercial availability and the specific reaction conditions required for each transformation. For large-scale industrial production, 4-chlorobenzoic acid is often a preferred starting material due to its relatively low cost and the straightforward nature of the subsequent nitration and amination steps. guidechem.com

Derivatization Strategies and Analogue Synthesis

The chemical structure of 4-(isopropylamino)-3-nitrobenzoic acid offers multiple sites for modification, allowing for the synthesis of a diverse range of analogues. These derivatization strategies primarily focus on the functional group interconversions of the benzoic acid moiety and modifications of the isopropylamino group.

Functional Group Interconversions on the Benzoic Acid Moiety

The carboxylic acid group of 4-(isopropylamino)-3-nitrobenzoic acid is a versatile functional handle for a variety of chemical transformations. These modifications can alter the compound's physical and chemical properties.

One of the most common derivatizations is esterification . The carboxylic acid can be readily converted to its corresponding esters, such as the methyl or ethyl ester, through Fischer esterification. bond.edu.aubond.edu.au This reaction typically involves heating the carboxylic acid in the presence of an alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of a strong acid like sulfuric acid. bond.edu.aubond.edu.au For example, the synthesis of methyl 4-(isopropylamino)-3-nitrobenzoate has been reported. chemsrc.com

Another important transformation is amidation . The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent or after activation as an acyl chloride. researchgate.net For instance, the carboxylic acid can be treated with thionyl chloride to form the acyl chloride, which then readily reacts with an amine to form the corresponding amide. google.com This allows for the introduction of a wide variety of substituents on the amide nitrogen.

Reduction of the carboxylic acid to a primary alcohol is another possible transformation, although it requires strong reducing agents like lithium aluminum hydride and may also affect the nitro group. Selective reduction conditions would be necessary to preserve the nitro functionality.

Modifications of the Isopropylamino Group and Related Alkylamino Analogues

The isopropylamino group can also be a target for modification, leading to the synthesis of various N-alkylamino analogues. While direct modification of the existing isopropyl group can be challenging, the synthesis of analogues with different alkyl groups can be achieved by using alternative alkylamines in the nucleophilic aromatic substitution step. nih.gov

For instance, by replacing isopropylamine with other primary or secondary amines in the reaction with 4-chloro-3-nitrobenzoic acid, a library of N-substituted analogues can be generated. This approach allows for the systematic investigation of the impact of the N-alkyl substituent's size and nature on the molecule's properties. Examples of such analogues could include those with methylamino, ethylamino, or cyclopropylamino groups. The synthesis of the related 4-(methylamino)-3-nitrobenzoic acid has been well-documented. guidechem.com

Furthermore, the secondary amine of the isopropylamino group could potentially undergo further reactions, such as N-alkylation or N-acylation, under specific conditions, provided that the reactivity of other functional groups is appropriately managed. However, these transformations are less common compared to the direct synthesis of analogues using different primary amines.

Structure

3D Structure

Propiedades

IUPAC Name |

3-nitro-4-(propan-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6(2)11-8-4-3-7(10(13)14)5-9(8)12(15)16/h3-6,11H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPCSJZDHMGMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470936 | |

| Record name | 4-(isopropylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284672-95-3 | |

| Record name | 4-(isopropylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Derivatization Strategies and Analogue Synthesis

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of 4-(isopropylamino)-3-nitrobenzoic acid serves as a versatile handle for the synthesis of various ester and amide derivatives. These transformations are crucial for modifying the compound's physicochemical properties and for building more complex molecular architectures.

Esterification:

The synthesis of esters from 4-(isopropylamino)-3-nitrobenzoic acid is commonly achieved through Fischer-Speier esterification. bond.edu.ausphinxsai.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemistrytalk.org The reaction is reversible, and to drive the equilibrium towards the product, either the alcohol is used as the solvent or water is removed as it is formed. organic-chemistry.orgbyjus.com

For instance, the synthesis of methyl 4-(isopropylamino)-3-nitrobenzoate involves refluxing the parent acid in methanol (B129727) with a catalytic amount of sulfuric acid. bond.edu.au The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). bond.edu.au

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 4-(Isopropylamino)-3-nitrobenzoic acid | Alcohol (e.g., Methanol, Ethanol) | H₂SO₄ (catalytic) | Reflux | Corresponding Ester (e.g., Methyl 4-(isopropylamino)-3-nitrobenzoate) |

Amide Formation:

The synthesis of amides from 4-(isopropylamino)-3-nitrobenzoic acid can be accomplished through several reliable methods, most notably by activating the carboxylic acid group to facilitate nucleophilic attack by an amine.

A highly effective, two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This is typically done by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uk The resulting 4-(isopropylamino)-3-nitrobenzoyl chloride is then reacted with a primary or secondary amine to yield the corresponding N-substituted amide. chemguide.co.uk This reaction is often vigorous and may require cooling. An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org

Alternatively, direct condensation of the carboxylic acid and an amine can be achieved using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxyl group, enabling the formation of the amide bond under milder conditions. google.com

| Method | Activating Agent | Amine | Key Features |

|---|---|---|---|

| Acyl Chloride Method | SOCl₂ or (COCl)₂ | Primary or Secondary Amine | High reactivity; suitable for a wide range of amines. |

| Coupling Agent Method | DCC, EDCI, etc. | Primary or Secondary Amine | Milder conditions; avoids formation of HCl. google.com |

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of 4-(isopropylamino)-3-nitrobenzoic acid and its derivatives is fundamental to optimizing reaction conditions and predicting outcomes.

Nucleophilic Aromatic Substitution (SₙAr):

A key step in the synthesis of the parent acid often involves a nucleophilic aromatic substitution (SₙAr) reaction. In this pathway, a precursor such as 4-chloro-3-nitrobenzoic acid is treated with isopropylamine (B41738). The reaction proceeds via an addition-elimination mechanism. libretexts.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine attacks the carbon atom bearing the chlorine. This attack is directed to the position activated by the strongly electron-withdrawing nitro group. youtube.commasterorganicchemistry.com

Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product, 4-(isopropylamino)-3-nitrobenzoic acid. libretexts.org

The presence of the electron-withdrawing nitro group ortho to the leaving group is essential for this reaction to proceed, as it stabilizes the anionic intermediate, thereby lowering the activation energy of the reaction. masterorganicchemistry.comlibretexts.org

Fischer Esterification Mechanism:

The Fischer esterification reaction is an acid-catalyzed nucleophilic acyl substitution. chemistrytalk.org The mechanism involves several equilibrium steps: organic-chemistry.orgpearson.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. chemistrytalk.orgmasterorganicchemistry.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. pearson.com This results in the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: This proton transfer creates a good leaving group (water). The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl double bond. organic-chemistry.orgmasterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen by a base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product. byjus.com

Amide Formation via Acyl Chloride:

The mechanism for forming an amide from an acyl chloride is also a nucleophilic acyl substitution, specifically a nucleophilic addition-elimination reaction. chemguide.co.uk

Nucleophilic Addition: The amine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Elimination of Chloride: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and simultaneously, the chloride ion is ejected as a good leaving group. khanacademy.org

Deprotonation: The resulting protonated amide is then deprotonated by another molecule of the amine (or an added base) to give the neutral amide and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Molecular Structure, Conformation, and Intermolecular Interactions

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structure of organic molecules. Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and Raman), and electronic (UV-Vis) spectroscopy each provide unique insights into the connectivity, functional groups, and electronic system of 4-(isopropylamino)-3-nitrobenzoic acid.

While specific experimental spectra for 4-(isopropylamino)-3-nitrobenzoic acid are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the known chemical shifts of its constituent functional groups and data from analogous compounds like 2-, 3-, and 4-nitrobenzoic acid. researchgate.netchemicalbook.comchemicalbook.com The combination of ¹H-¹H correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments would be required for unambiguous assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, the amine proton, and the isopropyl group protons. The carboxylic acid proton (1H) would appear as a broad singlet significantly downfield (>10 ppm). The three aromatic protons would present a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The N-H proton of the isopropylamino group would likely be a broad signal. The isopropyl group itself would exhibit a characteristic septet for the single methine proton and a doublet for the six equivalent methyl protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents—the electron-withdrawing nitro and carboxylic acid groups and the electron-donating isopropylamino group.

| ¹H NMR Predictions | ¹³C NMR Predictions | ||

|---|---|---|---|

| Proton Type | Predicted δ (ppm) | Carbon Type | Predicted δ (ppm) |

| -COOH | > 10.0 (broad s) | -C OOH | ~167 |

| Aromatic H | 7.0 - 8.5 (m) | C -COOH | ~125 |

| N-H | Variable, broad | C -NO₂ | ~135 |

| -CH(CH₃)₂ | 3.5 - 4.5 (septet) | C -NH | ~148 |

| -CH(C H₃)₂ | ~1.3 (d) | Aromatic C -H | 115 - 130 |

| -C H(CH₃)₂ | ~47 | ||

| -CH(C H₃)₂ | ~22 |

Vibrational spectroscopy is essential for identifying the functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 4-(isopropylamino)-3-nitrobenzoic acid is expected to be dominated by bands corresponding to its key functional groups. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. The N-H stretching vibration of the secondary amine should appear in the 3300-3500 cm⁻¹ range. The C=O stretch of the carboxylic acid is expected to be a very strong, sharp band around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are defining features, appearing as strong bands near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net Aromatic C=C stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching mode of the nitro group is typically very strong in the Raman spectrum. researchgate.netresearchgate.net Aromatic ring vibrations, particularly the "ring breathing" mode, also tend to produce intense Raman signals. While O-H and N-H stretching bands are often weak in Raman spectra, the C=O stretch and aromatic C-H stretches are readily observable.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 | Medium / Weak |

| O-H (acid) | Stretch (dimer) | 2500 - 3300 | Broad, Strong / Weak |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium / Strong |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium / Medium |

| C=O (acid) | Stretch (dimer) | 1680 - 1710 | Very Strong / Medium |

| NO₂ | Asymmetric Stretch | 1510 - 1560 | Very Strong / Medium |

| NO₂ | Symmetric Stretch | 1335 - 1370 | Very Strong / Very Strong |

The UV-Vis spectrum of 4-(isopropylamino)-3-nitrobenzoic acid is governed by its electronic structure, which constitutes a complex chromophore. The benzene ring is substituted with a powerful electron-donating group (isopropylamino) and two electron-withdrawing groups (nitro and carboxyl). This "push-pull" configuration extends the conjugated π-system and is expected to result in strong absorption bands in the UV region, likely extending into the visible range. The electronic transitions are primarily of the π → π* type. The presence of both strong activating and deactivating groups typically leads to a significant bathochromic (red) shift in the maximum absorption wavelength (λ_max) compared to simpler substituted benzenes like nitrobenzoic acid.

X-ray Crystallography of 4-(Isopropylamino)-3-nitrobenzoic Acid and Related Analogs

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While a single crystal structure for 4-(isopropylamino)-3-nitrobenzoic acid has not been reported in publicly accessible databases, the structures of the closely related analogs 4-ethylamino-3-nitrobenzoic acid nih.gov and 4-tert-butylamino-3-nitrobenzoic acid nih.gov have been determined. These analogs provide a robust model for predicting the solid-state conformation and packing of the target molecule. For instance, 4-ethylamino-3-nitrobenzoic acid crystallizes in the triclinic space group P-1. nih.gov

Furthermore, the phenomenon of polymorphism—the ability of a substance to exist in more than one crystal form—is well-documented for related compounds like 4-nitrobenzoic acid. acs.orgresearchgate.netrsc.org Given the conformational flexibility of the isopropyl group and the multiple hydrogen bond donors and acceptors, it is highly probable that 4-(isopropylamino)-3-nitrobenzoic acid could also exhibit polymorphism under different crystallization conditions. acs.orgmanchester.ac.uk

The crystal structures of analogs are invaluable for understanding the hydrogen bonding networks.

Intramolecular Hydrogen Bonding: A defining structural feature in the crystal structures of 4-ethylamino-3-nitrobenzoic acid nih.gov and 4-tert-butylamino-3-nitrobenzoic acid nih.gov is a strong intramolecular N-H···O hydrogen bond. This bond forms between the hydrogen of the amino group and one of the oxygen atoms of the adjacent ortho-nitro group. This interaction creates a stable, planar six-membered ring, referred to by the graph-set notation S(6). nih.govnih.gov This intramolecular bond significantly influences the conformation of the molecule, holding the amino and nitro groups in proximity.

Intermolecular Hydrogen Bonding: The primary and most robust intermolecular interaction is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.govnih.gov This is a classic and highly predictable packing motif for carboxylic acids, creating a stable eight-membered ring with a graph-set notation of R²₂(8). These dimers then serve as the fundamental building blocks of the crystal lattice. Further stability is conferred by weaker C-H···O interactions that link these primary dimers into more extensive one-, two-, or three-dimensional networks. nih.govresearchgate.net

Investigation of π-π Stacking and Other Non-Covalent Interactions in Crystal Packing

While the precise crystal structure of 4-(isopropylamino)-3-nitrobenzoic acid is not extensively detailed in the available literature, valuable insights can be drawn from the closely related compound, 4-isopropylamino-3-nitrobenzonitrile. In the crystal structure of this analog, several non-covalent interactions play a significant role in the molecular packing.

Weak aromatic π–π stacking interactions are present, with a minimum ring centroid–centroid separation of 3.9841 (16) Å. nih.gov This type of interaction, where the electron-rich aromatic rings are stacked, contributes to the stabilization of the crystal lattice.

In addition to π–π stacking, the crystal packing is further reinforced by a network of weak intermolecular hydrogen bonds. These include aromatic C—H⋯O and C—H⋯N hydrogen bonds, which, although weaker than conventional hydrogen bonds, collectively provide significant stabilization to the three-dimensional crystal structure. nih.gov An intramolecular N—H⋯O hydrogen bond is also observed between the amine group and an oxygen atom of the nitro group, which influences the planarity of the molecule. nih.gov

| Interaction Type | Description | Distance (inferred) |

| π-π Stacking | Stacking of aromatic rings | ~3.98 Å |

| C—H⋯O Hydrogen Bond | Weak intermolecular interaction | - |

| C—H⋯N Hydrogen Bond | Weak intermolecular interaction | - |

| N—H⋯O Hydrogen Bond | Intramolecular interaction | - |

Conformational Analysis and Stereochemical Considerations

The conformation of 4-(isopropylamino)-3-nitrobenzoic acid is largely dictated by the steric and electronic effects of its substituents on the benzoic acid core. The molecule possesses considerable conformational flexibility, primarily around the C—N bond connecting the isopropylamino group to the aromatic ring and the C—C bond connecting the carboxylic acid group.

A key feature influencing the conformation is the steric hindrance between the bulky isopropyl group, the adjacent nitro group, and the carboxylic acid group. This steric repulsion is expected to force the isopropylamino and carboxylic acid groups to rotate out of the plane of the benzene ring. In similar substituted benzoic acid derivatives, such as phenylaminobenzoic acids, steric repulsion between substituents leads to non-planar molecular conformations. uky.edu

Furthermore, studies on isomers of nitro trifluoromethyl benzoic acid have shown that steric interactions can cause significant rotation of the carboxylic acid or nitro groups out of the aromatic plane. researchgate.net In the case of 4-(isopropylamino)-3-nitrobenzoic acid, the presence of the ortho nitro group and the para isopropylamino group relative to the carboxylic acid will create a specific conformational preference to minimize steric strain.

The nitro group is largely coplanar with the aromatic ring, a feature stabilized by an intramolecular hydrogen bond with the amine hydrogen. nih.gov However, the bulky isopropyl group will likely lead to a twisted conformation of the isopropylamino group relative to the benzene ring. The carboxylic acid group's orientation will also be influenced by the formation of intermolecular hydrogen-bonded dimers, a common feature in the crystal structures of carboxylic acids.

From a stereochemical perspective, 4-(isopropylamino)-3-nitrobenzoic acid does not possess any chiral centers, and therefore, it does not exhibit enantiomerism. However, the rotational barriers around the single bonds may lead to the existence of different conformers, or rotamers, in solution. The relative energies of these conformers would determine the predominant conformation of the molecule.

| Substituent | Position | Expected Conformational Influence |

| Isopropylamino | 4 | Rotation out of the aromatic plane due to steric hindrance. |

| Nitro | 3 | Largely coplanar due to intramolecular hydrogen bonding. |

| Carboxylic Acid | 1 | Rotation out of the aromatic plane to minimize steric strain. |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. These studies are fundamental to predicting the geometry, spectroscopic properties, and reactivity of 4-(Isopropylamino)-3-nitrobenzoic acid.

Optimization of Molecular Geometry and Vibrational Frequencies

A critical first step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For molecules with flexible groups like the isopropyl and carboxylic acid moieties in 4-(Isopropylamino)-3-nitrobenzoic acid, multiple conformers may exist. Computational methods can identify the most stable conformer and the rotational barriers between them.

Illustrative Optimized Geometrical Parameters

Below is a table illustrating the type of data that would be obtained from a geometry optimization of 4-(Isopropylamino)-3-nitrobenzoic acid, based on typical bond lengths and angles for similar organic molecules.

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C-COOH | ~1.49 Å |

| C=O | ~1.22 Å | |

| C-OH | ~1.35 Å | |

| C-NO2 | ~1.48 Å | |

| N=O | ~1.23 Å | |

| C-NH | ~1.37 Å | |

| Bond Angle | O=C-OH | ~122° |

| C-C-NO2 | ~119° | |

| O=N=O | ~124° | |

| C-N-C(isopropyl) | ~125° |

Note: These are representative values and not the result of a specific calculation on 4-(Isopropylamino)-3-nitrobenzoic acid.

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of the N-H bond, the asymmetric stretching of the NO2 group, or the bending of the C-H bonds in the isopropyl group. chemsrc.comresearchgate.net Comparing calculated spectra with experimental data, when available, allows for a detailed assignment of the observed spectral bands.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. researchgate.nettcichemicals.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. researchgate.nettcichemicals.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. Conversely, the energy of the LUMO is related to the electron affinity, with a lower LUMO energy indicating a better electron acceptor. nih.gov

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and more reactive.

From these orbital energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

Illustrative FMO and Reactivity Descriptor Data

The following table presents a hypothetical set of FMO energies and calculated reactivity descriptors for 4-(Isopropylamino)-3-nitrobenzoic acid, to illustrate the output of such an analysis.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | E_HOMO | - | -6.5 |

| LUMO Energy | E_LUMO | - | -2.1 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.4 |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 4.3 |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.2 |

| Chemical Softness | S | 1/(2η) | 0.227 |

| Electrophilicity Index | ω | χ²/(2η) | 4.19 |

Note: These values are for illustrative purposes and are not derived from actual calculations on the target molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, a color spectrum from red to blue is used:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For 4-(Isopropylamino)-3-nitrobenzoic acid, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and nitro groups, as well as the nitrogen of the amino group, highlighting these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and the hydrogen on the amino group, indicating these as sites for nucleophilic interaction. The MEP map provides a powerful, intuitive guide to the molecule's intermolecular interaction patterns.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for studying static properties at minimum energy geometries, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and dynamics.

An MD simulation for 4-(Isopropylamino)-3-nitrobenzoic acid would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces on each atom. Newton's equations of motion are then used to predict the trajectory of each atom over a series of small time steps.

These simulations are invaluable for:

Exploring Conformational Space: Identifying all accessible conformations of the molecule and the relative time it spends in each state. This is particularly important for the flexible isopropyl and carboxyl groups.

Understanding Solvation: Analyzing how solvent molecules arrange around the solute and the nature of solute-solvent interactions, such as hydrogen bonding.

Calculating Thermodynamic Properties: Deriving properties like free energy differences between different conformational states.

The results of MD simulations can reveal dynamic intramolecular hydrogen bonding and the influence of the solvent on the molecule's preferred shape, which can be crucial for its biological activity or chemical behavior.

Topological Analysis (Reduced Density Gradient, Electron Localization Function, Localized Orbital Locator) for Chemical Bonding and Interactions

Topological analysis of scalar fields derived from quantum chemical calculations provides a deeper understanding of chemical bonding and non-covalent interactions.

Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, different types of interactions can be distinguished by color in a 3D plot. This would allow for the visualization of intramolecular hydrogen bonds, for instance, between the amino group and the nitro or carboxyl groups.

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. ELF analysis provides a clear picture of electron localization in a molecule, visually distinguishing core electrons, covalent bonds, and lone pairs, which aligns well with classical chemical concepts like Lewis structures. For 4-(Isopropylamino)-3-nitrobenzoic acid, ELF would map out the bonding and lone-pair electrons, providing a detailed electronic picture of the molecule.

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is based on the kinetic energy density and also serves to visualize areas of high electron localization. It provides a clear distinction between bonding regions and lone pair regions. The topology of the LOL can be analyzed to quantify the characteristics of lone pairs, which can be correlated with their donor ability.

These topological methods offer a sophisticated, quantitative description of the chemical bonding and interaction landscape within the 4-(Isopropylamino)-3-nitrobenzoic acid molecule, moving beyond simple orbital models to a more detailed real-space analysis of its electronic structure.

Structure Reactivity and Structure Property Relationships

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity of the aromatic ring in 4-(Isopropylamino)-3-nitrobenzoic acid is a result of the competing electronic effects of its three substituents.

Isopropylamino Group: The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. It donates electron density to the ring primarily through a strong resonance effect (+M), making the ring more nucleophilic and thus more reactive towards electrophiles.

Nitro Group: In contrast, the nitro group is a potent deactivating group and a meta-director. youtube.com It strongly withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, reducing the ring's reactivity in EAS. openstax.org

Carboxylic Acid Group: The carboxyl group is also a deactivating, meta-directing group due to its electron-withdrawing nature. numberanalytics.com

These substituent effects also significantly influence the acidity of the carboxylic acid. Electron-withdrawing groups, like the nitro group, stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (resulting in a lower pKa value) compared to unsubstituted benzoic acid. libretexts.org Conversely, electron-donating groups decrease acidity. libretexts.org

| Substituent Group | Electronic Effect | Influence on EAS Reactivity | Directing Effect |

|---|---|---|---|

| -NHCH(CH₃)₂ (Isopropylamino) | Electron-donating (+M > -I) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Electron-withdrawing (-M, -I) | Strongly Deactivating | Meta |

| -COOH (Carboxylic Acid) | Electron-withdrawing (-M, -I) | Deactivating | Meta |

Theoretical and Experimental Approaches to Reaction Mechanism and Selectivity

Understanding the reaction mechanisms of 4-(Isopropylamino)-3-nitrobenzoic acid and its derivatives involves a combination of experimental and theoretical methods.

Experimental Approaches: Kinetic studies are a primary experimental tool for elucidating reaction mechanisms. nih.gov For instance, the synthesis of the methyl ester of this compound, methyl 4-(isopropylamino)-3-nitrobenzoate, is well-documented through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting methyl 4-chloro-3-nitrobenzoate with isopropylamine (B41738). Experimental analysis of this reaction has identified key parameters for optimizing the yield, such as temperature, solvent, and the role of a base like triethylamine (B128534) to neutralize HCl byproducts. Techniques like Hammett plots can be used to quantify the electronic effects of substituents on reaction rates, providing insight into transition state structures. mckgroup.org

Theoretical Approaches: Computational chemistry provides powerful tools for modeling reaction pathways. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the geometries of reactants, transition states, and products. These calculations help in understanding the energy barriers of a reaction and predicting the regioselectivity, corroborating experimental findings. researchgate.net For example, theoretical models can analyze the stability of intermediates in electrophilic substitution, explaining why one isomer is formed preferentially over others.

Correlation of Molecular Structure with Physiochemical Properties Relevant to Chemical Transformations

The presence of the polar nitro and carboxylic acid groups, capable of hydrogen bonding, suggests a relatively high melting point and boiling point, and solubility in polar solvents. The isopropyl group, being nonpolar, contributes to the molecule's lipophilicity. The acidity of the carboxyl group is enhanced by the strong electron-withdrawing effect of the adjacent nitro group. This increased acidity affects its reactivity, for example, in acid-catalyzed reactions like Fischer esterification. bond.edu.au

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₄ | |

| Molar Mass | 238.24 g/mol | |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | chemsrc.com |

| Boiling Point (Predicted) | 377.2 ± 32.0 °C | chemsrc.com |

| LogP (Predicted) | 2.79790 | chemsrc.com |

Strategic Design Principles for New Derivatives Based on Structure-Reactivity Paradigms

The functional groups of 4-(Isopropylamino)-3-nitrobenzoic acid serve as strategic anchor points for the synthesis of new derivatives. Understanding the structure-reactivity paradigms allows for the rational design of these synthetic pathways.

Modification of the Carboxylic Acid Group: The -COOH group is readily converted into other functional groups. A common strategy is Fischer esterification to produce various esters or reaction with amines to form amides. bond.edu.au These reactions can be used to alter the molecule's solubility, polarity, and biological activity.

Transformation of the Nitro Group: The nitro group is a key functional handle. Its reduction to an amino group is a fundamental transformation that dramatically changes the electronic properties of the molecule. This creates a diamino derivative, opening pathways for the synthesis of heterocyclic compounds like benzimidazoles, which are important in medicinal chemistry.

Further Aromatic Substitution: The powerful ortho, para-directing influence of the isopropylamino group can be exploited to introduce additional substituents onto the aromatic ring. While the deactivating groups temper the ring's reactivity, targeted electrophilic substitution can be achieved under controlled conditions to synthesize more complex, polysubstituted aromatic compounds.

By strategically manipulating these functional groups based on a clear understanding of their electronic and steric effects, a diverse library of new derivatives can be rationally designed and synthesized for various applications in materials science and pharmaceutical development.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

In organic synthesis, intermediates are the molecular stepping stones in the construction of more complex target molecules. Compounds like 4-(isopropylamino)-3-nitrobenzoic acid are particularly useful because their functional groups can be selectively modified or used to form new chemical bonds. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzoic acid scaffold provides a rich chemical handle for a variety of transformations. nih.gov This dual functionality is crucial for its role as an intermediate in the production of pharmaceuticals and agrochemicals. The nitro group, for instance, can be readily reduced to an amino group, which opens up pathways for creating molecules with different substitution patterns, a key strategy in medicinal chemistry. nih.gov

Heterocyclic compounds, which contain rings with at least one atom that is not carbon, are fundamental to biological processes and form the structural core of a vast number of pharmaceuticals, vitamins, and natural products. ossila.com The strategic placement of amino and nitro groups in 4-(isopropylamino)-3-nitrobenzoic acid makes it a prime candidate for constructing such systems. For example, the amino group can act as a nucleophile, while the nitro group can be transformed to facilitate ring-closing reactions. This approach is instrumental in synthesizing fused architectures like quinolines. Research has shown that related nitro- and amino-substituted aromatic compounds can be used to prepare complex quinoline (B57606) derivatives, which are known to possess a wide range of biological activities, including antiparasitic properties. researchgate.net The versatility of these building blocks allows for the creation of diverse molecular scaffolds essential for drug discovery. researchgate.net

The development of new chemical reactions and catalytic processes often relies on the design of specialized reagents and ligands. Ligands are molecules that bind to a central metal atom, and their structure is critical in controlling the reactivity and selectivity of metal catalysts. The functional groups on 4-(isopropylamino)-3-nitrobenzoic acid allow it to be elaborated into more complex structures that can serve these roles. The carboxylic acid can be converted to an ester or amide, while the amino group can be part of a larger chelating system designed to coordinate with specific metal ions. The design and synthesis of such ligands are a major focus of inorganic and organometallic chemistry, enabling advances in catalysis and materials science. umich.edu

Utilization in the Development of Photocleavable Linkers for Advanced Chemical Systems

Photocleavable linkers are molecules that can be broken at a specific point by exposure to light, typically UV radiation. This property is highly valuable in fields like solid-phase synthesis, drug delivery, and proteomics, as it allows for the controlled release of molecules from a surface or a larger assembly. The core structure of 4-(isopropylamino)-3-nitrobenzoic acid is related to the o-nitrobenzyl group, a well-known photolabile functional group. dtu.dk

The mechanism involves the absorption of a photon, which excites the nitro group, leading to the abstraction of a hydrogen atom from the adjacent position and subsequent rearrangement that cleaves a bond, releasing the attached molecule. dtu.dk While research on 4-(isopropylamino)-3-nitrobenzoic acid itself is specific, a closely related compound, 4-aminomethyl-3-nitrobenzoic acid, has been successfully designed and characterized as an o-nitrobenzyl-based photolabile linker. nih.gov This linker was used to attach molecules to oligonucleotides, which could then be released upon UV irradiation, demonstrating the utility of this chemical scaffold in creating light-sensitive systems for applications in combinatorial chemistry. nih.gov

Integration into Novel Organic Frameworks and Supramolecular Assemblies

Carboxylic acids are commonly used as organic linkers in MOF synthesis. The potential of the 3-nitro-4-substituted benzoic acid scaffold in this area is highlighted by research on the closely related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid. This molecule has been used to successfully construct three novel MOFs with different metal ions (Cadmium and Nickel), resulting in distinct topologies and properties. nih.gov The resulting frameworks exhibited interesting characteristics, including photoluminescence and selective CO2 gas adsorption, demonstrating that the functionalized organic linker is key to the material's ultimate function. nih.gov This work suggests that 4-(isopropylamino)-3-nitrobenzoic acid could similarly serve as a functional linker for creating new MOFs with tailored properties.

| MOF Component | [Cd(C12H7N2O4)2(C3H7NO)]·C3H7NO·CH3OH}n | {[Cd2(C12H7N2O4)3(CH3CO2)]·2C4H9NO·H2O}n | {[Ni(C12H7N2O4)2(H2O)2]·2C4H9NO}n |

| Metal Ion | Cadmium (II) | Cadmium (II) | Nickel (II) |

| Organic Ligand | 3-nitro-4-(pyridin-4-yl)benzoate | 3-nitro-4-(pyridin-4-yl)benzoate | 3-nitro-4-(pyridin-4-yl)benzoate |

| Topology | dia (diamondoid) | pcu (primitive cubic) | sql (square lattice) |

| Dimensionality | 3D Framework | 3D Framework | 2D Network |

| Key Property | Photoluminescence | CO2/N2 Separation | Supramolecular Framework |

| Data sourced from research on the related compound 3-nitro-4-(pyridin-4-yl)benzoic acid. nih.gov |

Exploration in Opto-Electronic Materials Research Based on Molecular Properties

The search for new organic materials for electronic and optoelectronic applications (such as transistors, LEDs, and solar cells) is a major area of materials science. mdpi.comucm.es The performance of these materials is directly related to their molecular structure. Molecules that contain both electron-donating groups (like an amino group) and electron-withdrawing groups (like a nitro group) attached to a conjugated system (the benzene (B151609) ring) are of particular interest.

This "push-pull" architecture can lead to significant intramolecular charge transfer (ICT) upon excitation with light, a property that is foundational for many optoelectronic applications, including nonlinear optics. The isopropylamino group acts as the electron donor, while the nitro group is a strong electron acceptor. This electronic structure suggests that 4-(isopropylamino)-3-nitrobenzoic acid and its derivatives could possess interesting photophysical properties worth exploring for applications in the development of novel organic semiconductors and other functional materials. ucm.es

| Structural Feature | Relevance to Application |

| Carboxylic Acid Group | Can be modified for synthesis; serves as an anchor point in MOFs and on surfaces. |

| Isopropylamino Group | Acts as an electron-donating group for opto-electronic properties; a site for further chemical modification. |

| Nitro Group | Strong electron-withdrawing group ("pull" in push-pull systems); can be reduced to an amine for further synthesis; key component of photocleavable linkers. |

| Aromatic Ring | Provides a rigid, conjugated scaffold for building larger structures and for electronic interactions. |

Analytical and Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the analysis of 4-(isopropylamino)-3-nitrobenzoic acid, enabling both the separation of the compound from impurities and its quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for determining the purity and concentration of 4-(isopropylamino)-3-nitrobenzoic acid and its derivatives. wu.ac.thnih.govekb.eg Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar solvent mixture. sielc.comsielc.comchromforum.org

For the closely related compound, 4-isopropylamino-3-nitro-benzoic acid methyl ester, a purity of over 98% has been confirmed using an HPLC system equipped with a C18 column. The analysis was performed using a mobile phase of 70:30 methanol (B129727) to water, which resulted in a single, sharp peak, indicating the absence of significant impurities. In this analysis, potential residuals like isopropylamine (B41738) and triethylamine (B128534) were found to be below the detection limit of 0.1%.

The pH of the mobile phase is a critical parameter when analyzing acidic compounds like 4-(isopropylamino)-3-nitrobenzoic acid. To ensure good retention and peak shape on a C18 column, the mobile phase should be acidified to a pH below the pKa of the carboxylic acid group, thereby keeping the analyte in its protonated, less polar form. chromforum.org Using an acidic modifier, such as phosphoric acid or formic acid, is a common strategy. sielc.comsielc.comchromforum.org For mass spectrometry-compatible methods, formic acid is preferred over non-volatile acids like phosphoric acid. sielc.comsielc.com

A typical HPLC method for a related nitrobenzoic acid derivative might involve the following parameters:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8 | wu.ac.thchromforum.org |

| Mobile Phase | Acetonitrile/Methanol and Water with Acidic Modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) | sielc.comsielc.comchromforum.org |

| Elution Mode | Isocratic or Gradient | wu.ac.thchromforum.org |

| Flow Rate | Typically 1.0 mL/min | wu.ac.th |

| Detection | UV-Vis or Photodiode Array (PDA) Detector (e.g., at 265 nm) | wu.ac.th |

| Column Temperature | Controlled, e.g., 25 °C | wu.ac.th |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds. nih.govnih.gov In the context of 4-(isopropylamino)-3-nitrobenzoic acid, GC-MS is primarily used to identify volatile byproducts, residual solvents, or degradation products that may be present from its synthesis or storage. nih.gov

The synthesis of nitroaromatic compounds can sometimes generate volatile side products. GC-MS analysis, with its high separation efficiency and sensitive mass detection, allows for the identification of these trace impurities. researchgate.net For analysis, the sample is typically dissolved in a suitable solvent and injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that act as molecular fingerprints for identification. nih.govnih.gov While direct GC-MS analysis of the acidic compound can be challenging due to its low volatility and potential for thermal degradation, derivatization to a more volatile ester form can facilitate analysis. The technique is invaluable for monitoring reaction completeness and identifying impurities such as residual starting materials or over-alkylated side products.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of 4-(isopropylamino)-3-nitrobenzoic acid. researchgate.netekb.eg Techniques such as electrospray ionization (ESI) are often coupled with HPLC (LC-MS) for the analysis of polar, non-volatile compounds. researchgate.netmdpi.com

The molecular weight of the parent compound, 4-nitrobenzoic acid, is 167.12 g/mol . nih.gov Electron ionization (EI) mass spectrometry of nitrobenzoic acid isomers typically shows a prominent molecular ion peak (M+). nist.govnist.govmassbank.eu The fragmentation patterns of these isomers provide insight into the expected fragmentation of 4-(isopropylamino)-3-nitrobenzoic acid. Common fragmentation pathways for aromatic carboxylic acids include the loss of OH (M-17) and COOH (M-45). miamioh.edu The nitro group can also be lost as NO (M-30) or NO2 (M-46).

For 4-(isopropylamino)-3-nitrobenzoic acid, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavages characteristic of the nitrobenzoic acid core, as well as fragmentation of the isopropylamino side chain, such as the loss of a methyl group (M-15) or a propylene (B89431) fragment.

| Compound Class | Typical Fragmentation Losses (in mass units) | Reference |

|---|---|---|

| Aromatic Carboxylic Acids | -OH (17), -COOH (45) | miamioh.edu |

| Nitroaromatics | -NO (30), -NO₂ (46) | massbank.eu |

| Isopropyl Group | -CH₃ (15) | miamioh.edu |

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Phase Behavior Relevant to Research Applications

Thermal analysis techniques are crucial for understanding the thermal stability, melting point, and phase transitions of 4-(isopropylamino)-3-nitrobenzoic acid. nih.gov Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used. scielo.brresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnih.gov It is used to determine melting points, phase transitions, and decomposition temperatures. researchgate.net Studies on nitrobenzoic acid isomers show they exhibit significant exothermic decomposition at temperatures between 250-400 °C. scielo.br The heat of decomposition (ΔHd) for p-nitrobenzoic acid, for example, was measured to be as high as 1003.98 J/g. scielo.br Such data is critical for assessing the thermal hazards associated with a compound. scielo.brresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. mdpi.commdpi.com TGA provides information about thermal stability and decomposition profiles. For nitrobenzoic acid isomers, TGA curves show significant weight loss beginning at temperatures between 120-150 °C, which is attributed to the breaking of chemical bonds and the loss of the nitro group. scielo.br The peak decomposition temperatures for p-, m-, and o-nitrobenzoic acid were found to be 205 °C, 181 °C, and 196 °C, respectively, at a heating rate of 1.0 °C/min. scielo.br This type of analysis helps define the upper-temperature limits for the safe handling and storage of the compound. scielo.brresearchgate.net

The thermal stability of the three isomers of nitrobenzoic acid at elevated temperatures follows the order: m-nitrobenzoic acid > o-nitrobenzoic acid > p-nitrobenzoic acid. scielo.brresearchgate.net

| Compound | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| p-Nitrobenzoic acid (PNBA) | DSC | Heat of Decomposition (ΔHd) up to 1003.98 J/g | scielo.br |

| o-Nitrobenzoic acid (ONBA) | DSC | Lower decomposition heat compared to PNBA | scielo.br |

| p-Nitrobenzoic acid (PNBA) | TGA | Peak decomposition temperature: 205 °C (at 1 °C/min) | scielo.br |

| m-Nitrobenzoic acid (MNBA) | TGA | Peak decomposition temperature: 181 °C (at 1 °C/min) | scielo.br |

| o-Nitrobenzoic acid (ONBA) | TGA | Peak decomposition temperature: 196 °C (at 1 °C/min) | scielo.br |

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes for 4-(Isopropylamino)-3-nitrobenzoic Acid

Traditional synthetic methods for aromatic compounds often rely on petroleum-based starting materials and involve harsh reaction conditions, such as nitration with strong acids and nucleophilic aromatic substitution from halogenated precursors. Future research should focus on developing more environmentally benign and sustainable synthetic pathways. researchgate.net

Key avenues for exploration include:

Biocatalysis and Enzymatic Synthesis: Utilizing enzymes or whole-cell systems could offer highly selective and efficient routes. For instance, engineered microorganisms could potentially synthesize aminobenzoic acid precursors from renewable feedstocks like glucose via the shikimate pathway. mdpi.com Subsequent enzymatic steps could then be employed for the specific nitration and N-isopropylation reactions under mild, aqueous conditions, significantly reducing waste and energy consumption. researchgate.net

Greener Reaction Media and Catalysts: Research into replacing conventional volatile organic solvents with alternatives like water, supercritical fluids, or ionic liquids could drastically lower the environmental impact. Furthermore, the development of recyclable heterogeneous catalysts for nitration and amination reactions would be a significant step towards a more sustainable process.

Atom Economy and Process Intensification: Future synthetic designs should maximize atom economy by minimizing the formation of byproducts. google.com Techniques like continuous flow chemistry could be investigated to improve reaction efficiency, reduce reaction times, and enhance safety for potentially hazardous steps like nitration.

A comparative table of potential synthetic approaches is presented below.

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Starting Materials | Petroleum-derived (e.g., 4-chlorobenzoic acid) | Renewable feedstocks (e.g., glucose, biomass) researchgate.net |

| Reagents | Concentrated nitric/sulfuric acids | Biocatalysts, milder nitrating agents |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, ionic liquids |

| Byproducts | Significant inorganic and organic waste | Minimal waste, biodegradable byproducts |

| Energy Consumption | High, requires elevated temperatures/pressures | Lower, often near ambient conditions researchgate.net |

Advanced Computational Modeling for Predictive Chemical Behavior and Design

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding experimental work and accelerating the design of new compounds. For 4-(isopropylamino)-3-nitrobenzoic acid, computational modeling remains a largely untapped area.

Future research should employ methods such as:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's equilibrium geometry, electronic structure, and vibrational frequencies. This data can help in interpreting experimental spectra (IR, Raman) and understanding the influence of the isopropylamino and nitro groups on the aromatic ring's electron distribution and reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the compound in different solvent environments and predict its interactions with other molecules. This is particularly relevant for understanding solubility, aggregation behavior, and potential interactions with biological targets.

Reaction Pathway Modeling: Computational modeling can elucidate the mechanisms of synthetic reactions, helping to optimize conditions and predict the formation of byproducts. It can also be used to predict the reactivity of different sites on the molecule for designing new derivatives.

Rational Design of New Derivatives with Tunable Chemical Properties and Reactivity

The three functional groups of 4-(isopropylamino)-3-nitrobenzoic acid serve as handles for chemical modification, allowing for the rational design of new derivatives with tailored properties. nih.govnih.gov

Systematic derivatization could explore:

Modification of the Carboxylic Acid Group: Conversion to esters, amides, or other functional groups can modulate solubility, polarity, and hydrogen bonding capabilities. For example, esterification could produce intermediates for further synthesis. myskinrecipes.combond.edu.au

Transformation of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine, opening pathways to a wide range of heterocyclic compounds and other complex molecules. The resulting amino group can then be further functionalized.

Substitution on the Aromatic Ring: While the existing groups direct further electrophilic substitution, exploring reactions to introduce additional substituents could fine-tune the electronic and steric properties of the molecule.

The table below outlines potential modifications and their predicted effects.

| Modification Site | Derivative | Potential Change in Property |

| Carboxylic Acid | Methyl Ester | Increased lipophilicity, loss of acidic proton |

| Amide | Altered hydrogen bonding, potential for new intermolecular interactions | |

| Nitro Group | Amine (via reduction) | Introduction of a basic site, increased reactivity for cyclization |

| Amino Group | N-Acetylation | Reduced basicity, altered steric profile |

Exploration of Self-Assembly and Supramolecular Chemistry Involving the Compound Scaffold

The combination of a hydrogen-bond donor (N-H), a hydrogen-bond donor/acceptor (COOH), and potential acceptor groups (-NO2) makes 4-(isopropylamino)-3-nitrobenzoic acid an excellent candidate for forming ordered supramolecular structures. Research on the closely related compound 4-ethylamino-3-nitrobenzoic acid has shown that molecules can form centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups. nih.gov

Future studies could investigate:

Crystal Engineering: A systematic study of the crystallization of 4-(isopropylamino)-3-nitrobenzoic acid and its derivatives could reveal how intermolecular forces, such as hydrogen bonding and π-π stacking, direct the formation of specific crystalline architectures (e.g., dimers, ribbons, sheets). nih.gov The bulky isopropyl group may lead to different packing motifs compared to smaller alkyl substituents.

Co-crystallization: Forming co-crystals with other molecules (co-formers) could create novel materials with unique physical properties (e.g., solubility, melting point, stability).

Self-Assembly in Solution: Investigating the behavior of the compound in various solvents could reveal tendencies to form aggregates or self-assembled monolayers on surfaces, which could have applications in materials science.

Investigation of Reaction Pathways Under Non-Standard Conditions

Exploring the reactivity of 4-(isopropylamino)-3-nitrobenzoic acid under non-standard conditions could unlock novel reaction pathways, improve yields, and reduce reaction times.

Unexplored avenues include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates for processes like esterification or amidation of the carboxylic acid group, often leading to higher yields and cleaner reactions.

Sonochemistry: The use of high-intensity ultrasound can promote reactions by creating localized hot spots and increasing mass transfer, potentially enabling transformations that are difficult under conventional thermal conditions.

Mechanochemistry: Performing reactions in a ball mill, often in the absence of a solvent (neat), is a green chemistry approach that can lead to different product selectivities compared to solution-phase reactions. This could be applied to derivatization or salt formation.

Photochemistry: The presence of the nitroaromatic system suggests that photochemical reactions could be possible, potentially leading to unique rearrangements or cycloaddition products upon irradiation with UV light.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(isopropylamino)-3-nitrobenzoic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC) between 3-nitrobenzoic acid derivatives and isopropylamine. For example, reacting 4-(hydroxyethyl)-3-nitrobenzoic acid with alkylamines (like isopropylamine) under reflux in a water/acetone mixture (1:1 v/v) with Na₂CO₃ as a base achieves moderate yields (19–74%) . Optimize yields by controlling stoichiometry (1:1 molar ratio of acid to amine), reaction time (5 hours), and post-reaction purification via acid precipitation and ethyl acetate extraction.

Q. Which spectroscopic techniques are critical for characterizing 4-(isopropylamino)-3-nitrobenzoic acid, and what key data should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Dissolve the compound in DMSO-d₆, reference tetramethylsilane (TMS), and analyze coupling constants to confirm substituent positions (e.g., nitro and isopropylamino groups). Compare peaks to structurally similar compounds like 4-(methylamino)-3-nitrobenzoic acid .

- FT-IR : Identify characteristic stretches (e.g., NO₂ asymmetric/symmetric vibrations at ~1530 cm⁻¹ and ~1350 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (224.08 g/mol) via ESI-MS and compare isotopic patterns with theoretical calculations .

Advanced Questions

Q. How can density functional theory (DFT) computations guide the analysis of 4-(isopropylamino)-3-nitrobenzoic acid’s electronic structure and reactivity?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G(d,p)) to:

- Predict vibrational frequencies and compare with experimental IR data to validate assignments .

- Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect may lower LUMO energy, enhancing reactivity toward nucleophilic substitution .

- Simulate NMR chemical shifts using gauge-including atomic orbital (GIAO) methods and cross-validate with experimental spectra .

Q. How should researchers resolve contradictions between XRD-derived bond lengths and NMR-based conformational predictions?

- Methodological Answer :

- XRD Refinement : Use SHELXL for high-resolution crystallography to determine precise bond lengths and angles. For example, refine data with anisotropic displacement parameters and validate via R-factor convergence (<5%) .

- NMR Conformational Analysis : Perform variable-temperature NMR or NOESY to detect dynamic conformational changes in solution that may differ from solid-state XRD data .

- Cross-Validation : Apply Hirshfeld surface analysis (from XRD) to identify intermolecular interactions that stabilize specific conformations absent in solution .

Q. What strategies improve the solubility and stability of 4-(isopropylamino)-3-nitrobenzoic acid in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Test polar aprotic solvents (DMSO, DMF) due to the compound’s carboxylic acid and nitro groups. For aqueous buffers, use sodium carbonate (pH >8) to deprotonate the acid .

- Stability : Avoid prolonged light exposure (nitro groups are photosensitive) and store at –20°C under inert gas. Monitor degradation via HPLC with a C18 column and 70:30 acetonitrile/water mobile phase .

Q. Why do EDC-mediated couplings with different amines yield variable efficiencies, and how can these be systematically optimized?

- Methodological Answer :

- Steric Effects : Bulky amines (e.g., isopropylamine) may reduce coupling efficiency due to hindered access to the activated ester intermediate. Use longer reaction times (8–12 hours) or excess EDC (1.5 eq) .

- By-Product Management : Quench unreacted EDC with acetic acid post-reaction and purify via silica gel chromatography (ethyl acetate/hexane gradient) to remove urea derivatives .

- Yield Optimization : Screen solvents (DMF vs. THF) and bases (Na₂CO₃ vs. DIEA) to improve activation. For example, Na₂CO₃ in acetone/water enhances yields compared to DIEA in THF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.